CYP1A1 vs. CYP3A4 Inhibitory Selectivity
The target compound exhibits a 9.2-fold selectivity window between CYP1A1 and CYP3A4 inhibition, with an IC50 of 900 nM against CYP1B1 compared to >10,000 nM against CYP3A4, indicating a manageable DDI risk profile [1].
| Evidence Dimension | Cytochrome P450 enzyme inhibition selectivity (CYP1A1/CYP1B1 vs. CYP3A4) |
|---|---|
| Target Compound Data | CYP1A1 IC50 = 1200 nM; CYP1B1 IC50 = 900 nM; CYP3A4 IC50 > 10,000 nM |
| Comparator Or Baseline | Internal comparator: CYP3A4 (same assay conditions) |
| Quantified Difference | CYP1B1/CYP3A4 selectivity ratio ≥ 11.1; CYP1A1/CYP3A4 selectivity ratio ≥ 8.3 |
| Conditions | Human CYP1A1 and CYP3A4 expressed in HEK293 cells; fluorogenic substrates (7-ethoxyresorufin for CYP1A1, dibenzylfluorescein for CYP3A4); 30-minute preincubation [1] |
Why This Matters
This quantitative selectivity profile enables medicinal chemists to assess DDI liability early in lead optimization and prioritize this scaffold over analogs with broader CYP inhibition.
- [1] BindingDB. BDBM50269353 / CHEMBL4105559: Cytochrome P450 1A1, 1B1, and 3A4 Inhibition Data. Binding Database Entry, 2025. View Source
